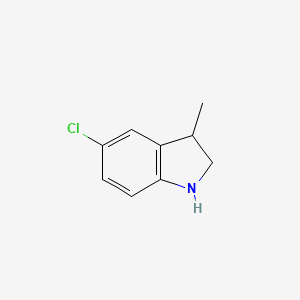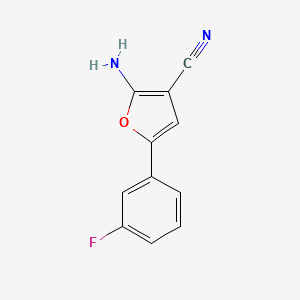
2-Butylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butylpiperazine is an organic compound with a piperazine ring substituted with a butyl group at the second position. Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. The chemical formula for this compound is C8H18N2.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butylpiperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the ring opening of aziridines under the action of N-nucleophiles . Additionally, the Ugi reaction and intermolecular cycloaddition of alkynes bearing amino groups are also employed .
Industrial Production Methods: Industrial production of piperazine derivatives often involves catalytic processes. For instance, the intramolecular cyclization of aminoethylethanolamine and diethylenetriamine, or the one-step intermolecular cyclization using ethylenediamine, mono-, and diethanolamine . These methods are preferred due to their high selectivity and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Butylpiperazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxides.
Reduction: Reduction reactions can yield secondary amines.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Alkyl halides or sulfonyl chlorides under basic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Various N-substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Butylpiperazine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Butylpiperazine involves its interaction with various molecular targets. Piperazine derivatives are known to act as GABA receptor agonists, which can lead to the hyperpolarization of nerve endings and result in the paralysis of parasites . This mechanism is particularly useful in anthelmintic applications.
Vergleich Mit ähnlichen Verbindungen
Piperazine: The parent compound with a six-membered ring containing two nitrogen atoms.
N-t-Butylpiperazine: A derivative with a tert-butyl group instead of a butyl group.
1,4-Diazacyclohexane: Another name for piperazine, highlighting its diaza structure.
Uniqueness of 2-Butylpiperazine: this compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The butyl group at the second position can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from other piperazine derivatives.
Eigenschaften
Molekularformel |
C8H18N2 |
|---|---|
Molekulargewicht |
142.24 g/mol |
IUPAC-Name |
2-butylpiperazine |
InChI |
InChI=1S/C8H18N2/c1-2-3-4-8-7-9-5-6-10-8/h8-10H,2-7H2,1H3 |
InChI-Schlüssel |
CTEGAXWZJISNOR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1CNCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


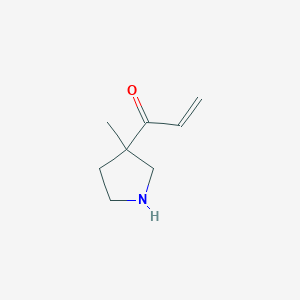
![2-[2-(Dimethylamino)ethyl]-2H-indazol-6-amine](/img/structure/B13158235.png)
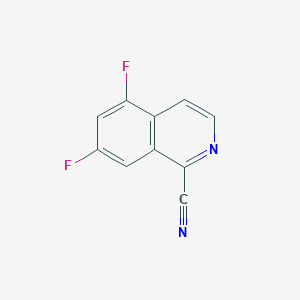
![2-[3-Amino-2-(trifluoromethyl)propoxy]acetic acid hydrochloride](/img/structure/B13158240.png)
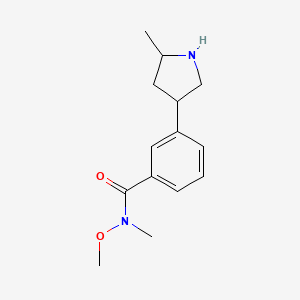
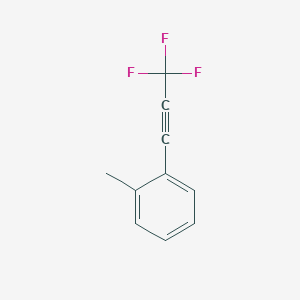



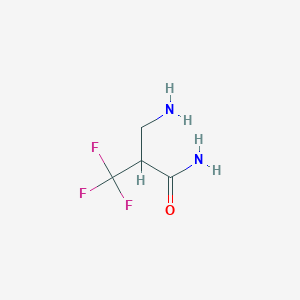
![Ethyl 8-oxaspiro[bicyclo[3.2.1]octane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13158288.png)

